molecular formula C16H18N6O2 B12186104 N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12186104
M. Wt: 326.35 g/mol
InChI Key: DLPDBKNCIKUTTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused to a piperidine ring, with a furan-2-ylmethyl substituent at the piperidine-3-carboxamide position. This structure combines aromatic, nitrogen-rich heterocycles (triazolo[4,3-b]pyridazine) with a flexible piperidine scaffold and a furan-derived side chain, which collectively influence its physicochemical and pharmacological properties. The triazolopyridazine moiety is known for its role in targeting enzymes and receptors, particularly in oncology and antimicrobial research .

Properties

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C16H18N6O2/c23-16(17-9-13-4-2-8-24-13)12-3-1-7-21(10-12)15-6-5-14-19-18-11-22(14)20-15/h2,4-6,8,11-12H,1,3,7,9-10H2,(H,17,23)

InChI Key

DLPDBKNCIKUTTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Cyclization of Pyridazine Derivatives

A common approach involves reacting pyridazine derivatives with hydrazine or its derivatives under controlled conditions. For example:

  • Step 1 : 6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is brominated to form 6-(4-chlorophenyl)-3(2H)-pyridazinone, which undergoes cyclization with hydrazine hydrate to yield the triazolo-pyridazine intermediate.

  • Step 2 : The resulting intermediate is further functionalized by introducing methyl or chloro groups via nucleophilic substitution or alkylation.

Key Reaction Conditions :

Reagent/StepSolventTemperatureYieldSource
Bromine in acetic acidGlacial acetic acid60–70°C89%
Hydrazine hydrateEthanolReflux81%
Phosphorus oxychlorideNMP140°C82%

Piperidine-3-Carboxamide Moiety Integration

The piperidine-3-carboxamide group is introduced via coupling reactions or alkylation.

Coupling Reactions

The triazolo-pyridazine intermediate is coupled with a piperidine-3-carboxylic acid derivative using carbodiimide-mediated amide bond formation:

  • Reagents : EDCl/HOBt or DCC/DMAP.

  • Example : Reaction of 1-(triazolo[4,3-b]pyridazin-6-yl)piperidine with furan-2-ylmethylamine under anhydrous conditions.

Optimized Conditions :

ReagentSolventCatalystTimeYield
EDCl/HOBtDCMDMAP12–24 h70–85%
DCC/DMAPTHF6–8 h65–78%

Protective Group Strategies

To prevent side reactions, the piperidine nitrogen is protected using tert-butyloxycarbonyl (Boc) or phthalimido groups:

  • Boc Protection : Piperidine-3-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in methanol, yielding the protected amide.

  • Phthalimido Protection : 3-Aminopiperidine is reacted with phthalic anhydride to form the phthalimido derivative, which is later deprotected with hydrazine.

Example :

StepReagentSolventYield
Boc ProtectionBoc₂O, Et₃NCHCl₃79%
Phthalimido ProtectionPhthalic anhydrideAcetic acid95%

Furan-2-ylmethyl Group Incorporation

The furan-2-ylmethyl group is introduced via alkylation or reductive amination.

Alkylation Reactions

Furan-2-ylmethyl chloride or bromide reacts with the unprotected piperidine-3-carboxamide amine:

  • Conditions : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO).

  • Example : Reaction of tert-butyl 4-((1-(3-chloro-4-(methoxycarbonyl)phenyl)piperidin-4-yl)methyl)piperidine-1-carboxylate with furan-2-ylmethylamine.

Reaction Data :

SubstrateReagentSolventTemperatureYield
Piperidine-3-carboxamideFuran-2-ylmethyl chlorideDMF120°C578 mg

Reductive Amination

For secondary amines, furan-2-ylmethyl ketone is reduced with NaBH₃CN in the presence of an amine.

Key Synthetic Challenges and Solutions

Purification of Intermediates

  • Issue : Removal of impurities (e.g., excess reagents, byproducts) is critical.

  • Solution : Column chromatography (silica gel) or crystallization from acetonitrile/water.

Optimizing Coupling Yields

  • Strategies : Use of microwave irradiation or high-temperature conditions (e.g., 140°C in NMP).

Stereochemical Control

  • Enantiomerically Pure Syntheses : Use of chiral auxiliaries or asymmetric hydrogenation.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the triazolopyridazine moiety can produce various reduced derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a piperidine ring substituted with a carboxamide group, a furan moiety, and a triazolo-pyridazine structure. The synthesis typically involves several key reactions that require specific conditions to optimize yield and purity. The complexity of these reactions highlights the importance of careful synthetic planning in drug development.

Pharmacological Activities

Research indicates that compounds similar to N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide exhibit various biological activities:

  • Anticancer Activity : Various derivatives have shown promising results against cancer cell lines. For example, compounds derived from triazolo-pyridazine structures have been evaluated for their inhibitory activity against c-Met kinase, which is implicated in cancer progression. A notable compound from this category demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating potent activity .
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The structural variations in related compounds have been linked to their ability to protect neuronal cells from oxidative stress .

Interaction Studies

Studies focusing on the interaction of this compound with biological targets have revealed its binding affinity to various proteins involved in disease pathways. This interaction profile is crucial for understanding its mechanism of action and therapeutic potential.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound Name Structure Features Biological Activity
1. N-benzyl-[1,2,4]triazolo[4,3-b]pyridazinBenzyl group instead of furanAnticancer properties
2. 3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazoleDifferent triazole structureAntimicrobial activity
3. 6-(furan-2-carboxamido) pyridazineFuran carboxamide derivativeNeuroprotective effects

This comparative analysis highlights the unique biological activities of this compound while also showcasing the diversity within its chemical class.

Conclusion and Future Directions

The applications of this compound are promising in the fields of medicinal chemistry and drug development. Ongoing research into its pharmacological properties and synthesis will likely reveal further therapeutic potentials. Future studies should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms of action in greater detail.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

a) N-Phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (CAS 1144440-33-4)

  • Structural Difference : Replaces the furan-2-ylmethyl group with a phenyl ring.
  • Properties : Higher molecular weight (322.36 g/mol vs. target compound’s ~376.4 g/mol estimated) and increased lipophilicity (LogP = 0.85) due to the phenyl group .
  • Pharmacological Implications : The phenyl group may enhance membrane permeability but reduce solubility compared to the furan-derived analog.

b) N-(2-phenylethyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (CAS 1282131-59-2)

  • Structural Difference : Substitutes the furan-2-ylmethyl with a phenylethyl group and shifts the carboxamide to the piperidine-4-position.

Triazolopyridazine Derivatives with Alternative Heterocycles

a) N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632, CAS 108825-65-6)

  • Structural Difference : Replaces the piperidine-furan system with a methylphenylacetamide side chain.
  • Functional Role : Used as a Lin28 protein inhibitor in regenerative studies, highlighting the triazolopyridazine core’s versatility in modulating RNA-binding proteins .
  • Key Data :

    Property Lin28-1632 Target Compound
    Molecular Weight 311.33 g/mol ~376.4 g/mol (estimated)
    Solubility Low (DMSO required for delivery) Likely higher due to furan
    Biological Target Lin28 proteins Undisclosed (presumed kinase/epigenetic targets)

b) N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide (CAS 2034599-95-4)

  • Structural Difference : Incorporates a pyrrolidine substituent on the triazolopyridazine core and a furan-carboxamide side chain.

Derivatives with Modified Carboxamide Side Chains

a) (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b)

  • Structural Difference: Replaces the piperidine-carboxamide with a pyrazole-propenoic acid system.
  • Properties : The carboxylic acid group improves aqueous solubility but may limit blood-brain barrier penetration compared to the carboxamide in the target compound .

Key Research Findings and Trends

  • Role of Furan Substituents : The furan-2-ylmethyl group in the target compound likely enhances solubility and metabolic stability compared to purely aromatic substituents (e.g., phenyl or phenylethyl groups) .
  • Piperidine vs.

Biological Activity

N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound characterized by its unique structural components, including a piperidine ring, a furan moiety, and a triazolo-pyridazine structure. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Structural Overview

The compound can be represented as follows:

N furan 2 ylmethyl 1 1 2 4 triazolo 4 3 b pyridazin 6 yl piperidine 3 carboxamide\text{N furan 2 ylmethyl 1 1 2 4 triazolo 4 3 b pyridazin 6 yl piperidine 3 carboxamide}

Key Structural Features:

  • Piperidine Ring : A six-membered nitrogen-containing ring that contributes to the compound's basicity and potential for forming hydrogen bonds.
  • Furan Moiety : A five-membered aromatic ring that enhances the lipophilicity and biological activity.
  • Triazolo-Pyridazine Structure : Imparts specific biological interactions through its nitrogen-rich framework.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require precise conditions to yield high purity. Common methods include:

  • Formation of the Piperidine Core : Starting from piperidine derivatives.
  • Introduction of the Furan Group : Via electrophilic substitution or coupling reactions.
  • Triazole Formation : Utilizing cycloaddition reactions to integrate the triazole moiety.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit diverse biological activities:

Compound Structure Features Biological Activity
1Benzyl group instead of furanAnticancer properties
2Different triazole structureAntimicrobial activity
3Furan carboxamide derivativeNeuroprotective effects

These activities suggest potential applications in cancer therapy, antimicrobial treatments, and neuroprotection.

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have shown inhibition of key enzymes involved in cancer progression and microbial resistance.
  • Receptor Binding : The structural components allow for interaction with various receptors, potentially modulating signaling pathways involved in disease processes.

Case Studies and Research Findings

Recent studies have evaluated the anti-tubercular properties of related compounds. For instance:

In a study focused on substituted benzamide derivatives as anti-tubercular agents against Mycobacterium tuberculosis, several compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 µM . The findings suggest that modifications in the molecular structure can enhance efficacy while maintaining low toxicity levels in human cell lines.

Another study explored the structure–activity relationship (SAR) of imidazo[1,2-b]pyridazine derivatives as inhibitors of IKKbeta . The optimization strategies revealed potent inhibitory effects against inflammatory pathways relevant to various diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.